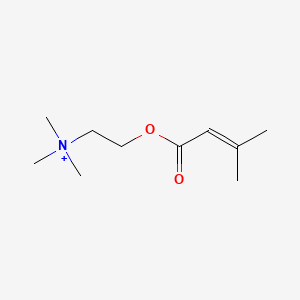

Senecioylcholine

Descripción

Senecioylcholine is a choline ester identified in the hypobranchial glands of predatory marine gastropods within the Muricidae family, such as Acanthinucella spirata and Stramonita haemastoma . Structurally, it comprises choline linked to senecioyl acid (a branched α,β-unsaturated carboxylic acid). The compound is biosynthesized by these organisms as part of their chemical defense and prey immobilization strategies.

Isolation and detection of senecioylcholine typically involve thin-layer chromatography (TLC) for preliminary screening, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation . Preclinical studies highlight its neuromuscular blocking activity, particularly in inducing paralytic effects in marine bivalves, a mechanism critical for Muricidae predation . Its drug-like properties, including stability and oral bioavailability, have spurred interest in therapeutic applications, such as muscle relaxation and antimicrobial agents .

Propiedades

Número CAS |

20284-79-1 |

|---|---|

Fórmula molecular |

C10H20NO2+ |

Peso molecular |

186.27 g/mol |

Nombre IUPAC |

trimethyl-[2-(3-methylbut-2-enoyloxy)ethyl]azanium |

InChI |

InChI=1S/C10H20NO2/c1-9(2)8-10(12)13-7-6-11(3,4)5/h8H,6-7H2,1-5H3/q+1 |

Clave InChI |

VPXGYWMXCNLDKD-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)OCC[N+](C)(C)C)C |

SMILES canónico |

CC(=CC(=O)OCC[N+](C)(C)C)C |

Otros números CAS |

20284-79-1 |

Sinónimos |

eta,beta-dimethacryloylcholine senecioylcholine senecioylcholine iodide tigloylcholine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(a) Murexine (Urocanylcholine)

- Structure : Contains an imidazole ring conjugated to an acryloyl group, unlike senecioylcholine’s linear α,β-unsaturated ester .

- Bioactivity : Acts as a potent nicotinic acetylcholine receptor antagonist, inducing rapid paralysis in prey. Senecioylcholine, while also paralytic, exhibits broader antimicrobial effects against marine pathogens .

- Clinical Use : Murexine’s historical applications in muscle relaxation contrast with senecioylcholine’s ongoing preclinical evaluation .

(b) Tigloylcholine

- Structural Isomerism: The tiglic acid moiety in tigloylcholine differs from senecioylcholine in the position of the methyl group on the unsaturated chain. This minor alteration significantly impacts receptor binding kinetics, with tigloylcholine showing lower paralytic potency in mussel assays .

(c) Dihydromurexine and N-Methylmurexine

- Saturation and Methylation : Dihydromurexine’s saturated backbone reduces its bioactivity compared to murexine, while N-methylmurexine’s methyl group enhances metabolic stability, prolonging its effects .

Pharmacological and Toxicological Profiles

- Muscle Relaxation : Senecioylcholine and murexine both inhibit neuromuscular junctions but via distinct mechanisms. Murexine directly blocks receptors, whereas senecioylcholine may interfere with ion channels .

- Antimicrobial Activity : Senecioylcholine outperforms analogs like dihydromurexine against Vibrio spp., suggesting its utility in combating biofilm-associated infections .

Detection and Isolation Challenges

While TLC remains the primary screening tool for these compounds, senecioylcholine’s structural similarity to tigloylcholine necessitates advanced MS/MS or chiral NMR for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.